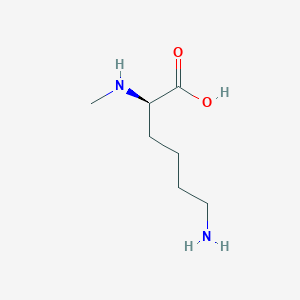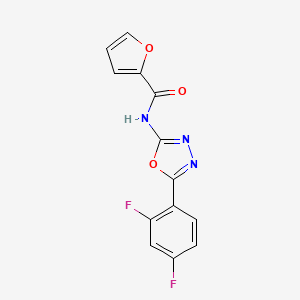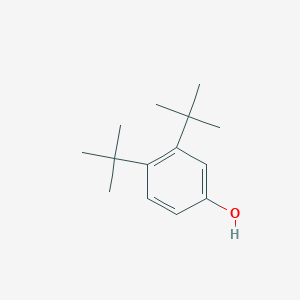
CuCN.2LiCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(I) cyanide di(lithium chloride) complex, with the chemical formula CuCN·2LiCl, is a coordination compound that has garnered significant interest in various fields of chemistry. This compound is known for its unique properties and its utility in the synthesis of organocopper reagents, which are pivotal in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(I) cyanide di(lithium chloride) complex can be synthesized through the reaction of copper(I) cyanide with lithium chloride in an appropriate solvent such as anhydrous tetrahydrofuran. The reaction typically involves mixing the reactants under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods for CuCN·2LiCl are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(I) cyanide di(lithium chloride) complex is involved in various types of chemical reactions, primarily focusing on transmetalation processes. It reacts with organozinc and Grignard reagents to form organocopper(I) reagents .
Common Reagents and Conditions
Organozinc Reagents: These reagents react with CuCN·2LiCl to form organocopper reagents, which are useful in further synthetic transformations.
Grignard Reagents: Similar to organozinc reagents, Grignard reagents also undergo transmetalation with CuCN·2LiCl to produce organocopper reagents.
Major Products
The major products formed from these reactions are organocopper(I) reagents, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds and other functional group transformations .
Applications De Recherche Scientifique
Copper(I) cyanide di(lithium chloride) complex has several applications in scientific research:
Biology and Medicine: While direct applications in biology and medicine are limited, the organocopper reagents synthesized using CuCN·2LiCl can be used in the synthesis of biologically active molecules.
Mécanisme D'action
The mechanism by which CuCN·2LiCl exerts its effects primarily involves transmetalation reactions. In these reactions, the copper(I) center in CuCN·2LiCl facilitates the transfer of organic groups from organozinc or Grignard reagents to form organocopper intermediates. These intermediates can then participate in various organic transformations, making CuCN·2LiCl a valuable catalyst and reagent in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Copper(I) cyanide di(potassium chloride) (CuCN·2KCl)
- Copper(I) cyanide di(sodium chloride) (CuCN·2NaCl)
- Copper(I) cyanide di(magnesium chloride) (CuCN·2MgCl2)
Uniqueness
CuCN·2LiCl is unique due to its high reactivity and compatibility with a wide range of functional groups. This makes it particularly useful in organic synthesis compared to its analogs, which may have different reactivity profiles and limitations .
Propriétés
Numéro CAS |
121340-53-2 |
|---|---|
Formule moléculaire |
CCl2CuLi2N |
Poids moléculaire |
174.4 g/mol |
Nom IUPAC |
dilithium;dichlorocopper(1-);cyanide |
InChI |
InChI=1S/CN.2ClH.Cu.2Li/c1-2;;;;;/h;2*1H;;;/q-1;;;3*+1/p-2 |
Clé InChI |
KHTJRUDVXXNFJZ-UHFFFAOYSA-L |
SMILES canonique |
[Li+].[Li+].[C-]#N.Cl[Cu-]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-{2-[(4-methoxyphenyl)amino]-2-oxo-1-[4-(propan-2-yl)phenyl]ethyl}-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B14140980.png)

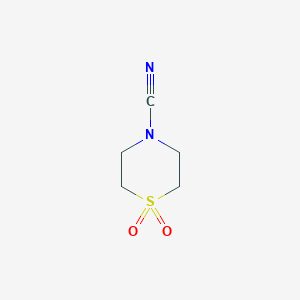

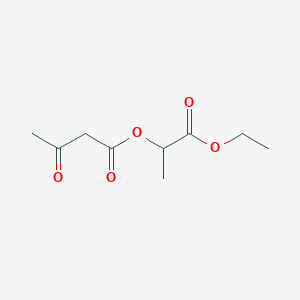
![3-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B14141010.png)

![3,5-Dinitro-2-[2-(4-nitrophenyl)hydrazinyl]pyridine](/img/structure/B14141019.png)

![3-[(4-Butoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B14141029.png)

